molecular formula C15H14N6O2S B2518898 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1795086-01-9

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2518898
CAS No.: 1795086-01-9
M. Wt: 342.38
InChI Key: LEUGYAAIMBISMJ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising:

  • An imidazo[1,2-b]pyrazole core substituted with a furan-2-yl group at position 6.
  • An ethyl linker connecting the imidazo-pyrazole moiety to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group.

While direct biological data for this compound is unavailable, its design aligns with strategies to enhance stability and target specificity by integrating heterocyclic pharmacophores.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S/c1-10-14(24-19-17-10)15(22)16-4-5-20-6-7-21-13(20)9-11(18-21)12-3-2-8-23-12/h2-3,6-9H,4-5H2,1H3,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUGYAAIMBISMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that combines multiple heterocyclic moieties, including furan and imidazole rings. This unique structural configuration suggests potential for diverse biological activities, particularly in medicinal chemistry.

Structural Overview

The compound features several key components:

  • Furan ring : Known for its reactivity and biological activity.
  • Imidazole ring : Commonly found in many biologically active compounds.
  • Thiadiazole moiety : Associated with various pharmacological effects.

Biological Activity

Research indicates that compounds containing pyrazole and thiadiazole frameworks exhibit a wide range of biological activities, including anticancer , anti-inflammatory , and antimicrobial effects. The specific compound under consideration has been evaluated for its potential therapeutic applications.

Anticancer Activity

Studies have shown that related imidazole and pyrazole derivatives possess significant anticancer properties. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Pyrazole Derivative AMCF7 (breast cancer)3.79Induction of apoptosis
Pyrazole Derivative BNCI-H460 (lung cancer)12.50Inhibition of cell proliferation
Thiadiazole Derivative CHepG2 (liver cancer)17.82Cell cycle arrest

These findings suggest that the incorporation of the thiadiazole and imidazole rings into the structure of this compound may enhance its anticancer efficacy.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The activity profile can be summarized as follows:

CompoundTarget EnzymeIC50 (µM)
Pyrazole Derivative DCOX-125.0
Pyrazole Derivative ECOX-230.0

These results indicate that modifications to the pyrazole structure can lead to significant anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented extensively. The presence of the furan and imidazole rings is often linked to enhanced antimicrobial activity against various pathogens:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Furan-Pyrazole Derivative FStaphylococcus aureus15 µg/mL
Imidazole-Thiadiazole Derivative GEscherichia coli10 µg/mL

This suggests that this compound could also possess significant antimicrobial properties.

Case Studies

Several case studies have highlighted the biological activities of compounds structurally similar to this compound:

  • Study on Anticancer Effects : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines, revealing that modifications in the substituents significantly affected their potency.
    • Reference: Bouabdallah et al., reported IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against HepG2 and P815 cell lines .
  • Evaluation of Anti-inflammatory Properties : Research conducted on thiadiazole derivatives demonstrated their ability to inhibit COX enzymes effectively, making them suitable candidates for further development as anti-inflammatory drugs.
    • Reference: Recent advancements in drug design highlight the importance of structural modifications in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Containing Carboxamides as EBF Analogues

highlights 1,2,3-thiadiazole-5-carboxamide derivatives designed as analogues of the aphid alarm pheromone (E)-β-farnesene (EBF). Key comparisons include:

Table 1: Bioactivity of Selected Thiadiazole-Carboxamides vs. Target Compound
Compound Name / ID Molecular Formula Key Substituents Aphicidal LC50 (µg/mL) Repellent Activity (%) Source
Target Compound* C₁₅H₁₅N₆O₂S Imidazo-pyrazole-furan, thiadiazole Not reported Not reported Calculated
N-((E)-3,7-dimethyloctadienyl)-N-(4-CN-phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (8b) C₂₃H₂₆N₄O₂S Geranyl chain, nitrile-phenyl 10.2 Moderate
N-((E)-3,7-dimethyloctadienyl)-N-(6-methyl-pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (8g) C₂₂H₂₈N₄O₂S Geranyl chain, methyl-pyridine 9.0 High
Pymetrozine (reference) C₁₀H₁₃N₅O Pyridine, triazole 7.1 High

*Molecular weight of target compound: ~377.4 g/mol (calculated).

Key Observations :

  • The target compound lacks the geranyl chain present in ’s EBF analogues, which is critical for mimicking EBF’s aphid-repellent activity. However, its imidazo-pyrazole-furan system may enhance metabolic stability compared to EBF’s labile conjugated dienes .
  • Thiadiazole-carboxamides with electron-withdrawing groups (e.g., nitrile in 8b) or heteroaromatic substituents (e.g., pyridine in 8g) exhibit superior aphicidal activity, suggesting that the target compound’s 4-methyl-thiadiazole group could be optimized for potency .

Imidazo-Thiazole and Imidazo-Pyrazole Derivatives

and –10 describe compounds with structural parallels:

Table 2: Structural Analogues with Varied Heterocyclic Cores
Compound Name / ID Molecular Formula Core Structure Functional Group Reported Activity Source
Target Compound C₁₅H₁₅N₆O₂S Imidazo[1,2-b]pyrazole + thiadiazole Carboxamide Not reported Calculated
ND-11543 () C₂₇H₂₆F₄N₆O₂S Imidazo[2,1-b]thiazole Trifluoromethylpyridine-piperazine Anti-tuberculosis
N-(2-(6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide () C₁₉H₂₀N₄O₃S Imidazo[1,2-b]pyrazole Benzenesulfonamide Not reported

Key Observations :

  • ND-11543 () demonstrates that imidazo-heterocycles coupled with carboxamide linkers and aromatic substituents (e.g., trifluoromethylpyridine) can achieve high bioactivity, albeit in a different therapeutic context .
  • ’s sulfonamide derivative shares the target compound’s imidazo-pyrazole-furan core but replaces the thiadiazole-carboxamide with a benzenesulfonamide group. This highlights the versatility of the core structure for functional group diversification .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar solvents (DMF, THF) enhance solubility of intermediates.
  • Catalyst screening : Bases (e.g., NaH) improve reaction rates .
  • Temperature control : Lower temperatures (room temperature) minimize decomposition of thermally sensitive intermediates .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress .

Advanced Question: How can researchers resolve contradictions between spectroscopic (NMR/MS) and crystallographic data during structural validation?

Answer:
Discrepancies often arise due to:

  • Dynamic behavior : Conformational flexibility in solution (observed in NMR) vs. static crystal packing (X-ray).
  • Tautomerism : Prototropic shifts in heterocyclic moieties (e.g., imidazo-pyrazole) may alter NMR signals but stabilize specific tautomers in the solid state .

Q. Methodological approaches :

  • Variable-temperature NMR : Identifies temperature-dependent tautomerism or rotameric equilibria .
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to validate dominant conformers .
  • High-resolution X-ray diffraction : Resolve ambiguities in bond lengths/angles using programs like SHELXL for refinement .

Basic Question: What characterization techniques are essential for confirming the compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration. For example, furan protons appear as distinct doublets (δ 6.3–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
  • Elemental Analysis : Confirms C, H, N, S content (±0.4% deviation) .
  • Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) groups .

Advanced Question: How can computational modeling guide the design of derivatives with improved bioactivity?

Answer:

  • Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. For example, the thiadiazole ring may form hydrogen bonds with catalytic lysine residues .
  • QSAR studies : Correlate substituent effects (e.g., methyl vs. halogen on thiadiazole) with activity trends .
  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability early in design .

Basic Question: What purification methods are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by melting point consistency (±2°C) .
  • Preparative HPLC : Reverse-phase C18 columns resolve closely related byproducts .

Advanced Question: How should researchers address low yields in the final coupling step of the synthesis?

Answer:
Low yields (<30%) often stem from steric hindrance at the ethyl linker or competing side reactions. Mitigation strategies:

  • Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields by 15–20% .
  • Coupling reagents : Use EDCI/HOBt to activate the carboxamide for nucleophilic attack .
  • In situ monitoring : ReactIR tracks intermediate formation to optimize reaction time .

Basic Question: What are the critical stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the furan and thiadiazole moieties .
  • Moisture control : Desiccants (silica gel) prevent hydrolysis of the carboxamide group .
  • Temperature : Long-term storage at –20°C in inert atmosphere (argon) minimizes oxidative decomposition .

Advanced Question: How can researchers validate the compound’s mechanism of action in biological systems?

Answer:

  • Cellular thermal shift assays (CETSA) : Identify target engagement by measuring protein thermal stability shifts .
  • Kinase profiling panels : Screen against 100+ kinases to map selectivity (e.g., IC₅₀ values for imidazo-pyrazole derivatives) .
  • Metabolomic profiling : LC-MS/MS detects downstream metabolic perturbations linked to target inhibition .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (DMF, THF) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced Question: How can crystallographic data (e.g., X-ray) resolve ambiguities in the compound’s stereochemistry?

Answer:

  • Single-crystal X-ray diffraction : Resolves absolute configuration, especially at chiral centers (e.g., ethyl linker conformation) .
  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., π-π stacking of furan/thiadiazole rings) influencing packing .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for crystal twinning artifacts .

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